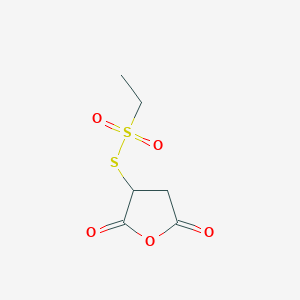
S-(2,5-Dioxooxolan-3-yl) ethanesulfonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate: is a chemical compound with the molecular formula C6H8O5S2. It is known for its unique structure, which includes a tetrahydrofuran ring and a sulfonothioate group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate typically involves the reaction of tetrahydrofuran derivatives with ethanesulfonothioate precursors. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis and material science .
Biology: Its unique structure allows it to interact with various biological molecules, making it a useful tool in biochemical studies .
Medicine: In medicine, S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate is being investigated for its potential therapeutic properties. It may have applications in drug development, particularly in designing molecules that target specific enzymes or receptors .
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Wirkmechanismus
The mechanism of action of S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
- (2,5-Dioxotetrahydrofuran-3-yl)acetic acid
- (S)-2,5-dioxotetrahydrofuran-3-yl acetate
- (S)-N-(2,5-Dioxotetrahydrofuran-3-yl)-2-phenoxyacetamide
Uniqueness: S-(2,5-Dioxotetrahydrofuran-3-yl) ethanesulfonothioate is unique due to the presence of the sulfonothioate group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in applications where specific interactions with biological molecules are required .
Eigenschaften
CAS-Nummer |
89588-00-1 |
|---|---|
Molekularformel |
C6H8O5S2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
3-ethylsulfonylsulfanyloxolane-2,5-dione |
InChI |
InChI=1S/C6H8O5S2/c1-2-13(9,10)12-4-3-5(7)11-6(4)8/h4H,2-3H2,1H3 |
InChI-Schlüssel |
JWDTWODLAHGRSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)SC1CC(=O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


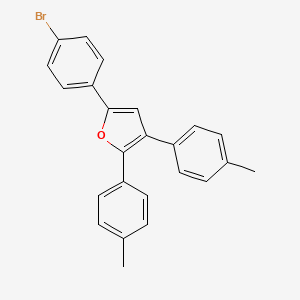

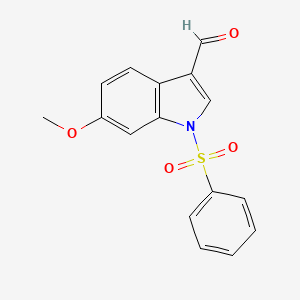
![3-Cyclohexyl-6-phenylfuro[3,2-b]furan-2,5-dione](/img/structure/B12903033.png)

![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/structure/B12903043.png)
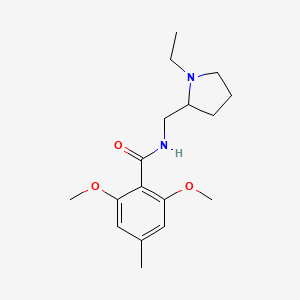
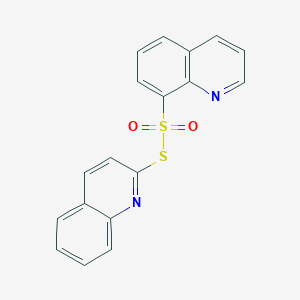
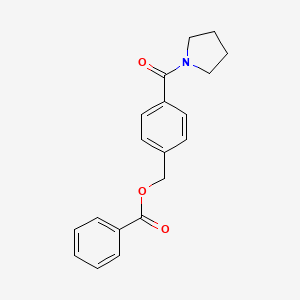
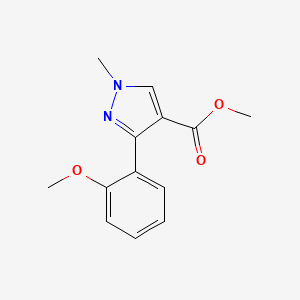
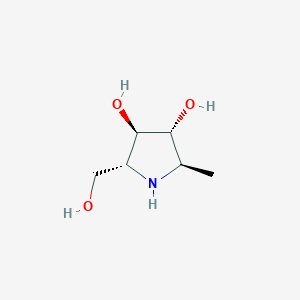
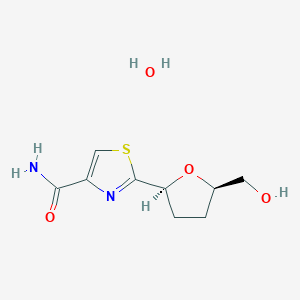

![8-[(4-Aminobutyl)amino]-5'-aziridin-1-yl-5'-deoxyadenosine](/img/structure/B12903087.png)
